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molecular formula C12H8ClNO2 B8282537 3-Pyridin-3-yl-phenyl chloroformate

3-Pyridin-3-yl-phenyl chloroformate

Cat. No. B8282537
M. Wt: 233.65 g/mol
InChI Key: NSJFTNLFTQRPKP-UHFFFAOYSA-N
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Patent
US08063021B2

Procedure details

A solution of 3-pyridin-3-yl-phenol in tetrahydrofuran was treated with 20% phosgene in toluene (1.0 eq.) at 25° C. The reaction mixture was then treated with N,N-dimethylaniline (1.3 eq) at 0° C. The reaction mixture was stirred at 25° C. over night. The volatiles were removed under reduced pressure. The crude product 3-pyridin-3-yl-phenyl chloroformate was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:2]=1.[C:14](Cl)([Cl:16])=[O:15].C1(C)C=CC=CC=1.CN(C)C1C=CC=CC=1>O1CCCC1>[Cl:16][C:14]([O:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:8]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product 3-pyridin-3-yl-phenyl chloroformate was used without further purification

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1=CC(=CC=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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